molecular formula C13H21N5 B11756356 [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11756356
M. Wt: 247.34 g/mol
InChI Key: FPANGCQAYZTJLG-UHFFFAOYSA-N
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Description

[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound built around a disubstituted amine core, functionalized with two distinct N -alkyl pyrazole moieties. The pyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its wide spectrum of biological activities . Researchers value this specific amine due to its potential as a versatile building block for the synthesis of more complex molecules. Its structure suggests utility in developing novel ligands for biological targets or as a precursor in catalytic processes. The primary research applications for this compound are anticipated in the fields of antimicrobial and anti-inflammatory agent development. Pyrazole derivatives have demonstrated potent activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), and have shown significant anti-inflammatory effects in pharmacological studies, often through mechanisms involving the inhibition of cytokines like TNF-α and IL-6 . The molecular framework of this amine, featuring multiple nitrogen heterocycles, makes it a compelling candidate for generating compound libraries for high-throughput screening against these and other therapeutic targets. Furthermore, its structure is conducive to structure-activity relationship (SAR) studies, allowing medicinal chemists to explore how modifications to the core scaffold affect potency and selectivity. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(1-ethylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H21N5/c1-4-17-7-6-13(16-17)9-14-8-12-10-18(5-2)15-11(12)3/h6-7,10,14H,4-5,8-9H2,1-3H3

InChI Key

FPANGCQAYZTJLG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CN(N=C2C)CC

Origin of Product

United States

Preparation Methods

Preparation of 1-Ethyl-3-Methyl-1H-Pyrazole

The 1-ethyl-3-methylpyrazole moiety is synthesized via a modified Knorr pyrazole synthesis. Hydrazine hydrate reacts with acrolein in an aqueous-organic medium (e.g., toluene or chlorobenzene) at 20–60°C to form 2-pyrazoline, which is subsequently oxidized to pyrazole using sodium hypochlorite:

Hydrazine hydrate+AcroleinToluene, 40°C2-PyrazolineNaOCl, RuO2H2OPyrazole\text{Hydrazine hydrate} + \text{Acrolein} \xrightarrow{\text{Toluene, 40°C}} \text{2-Pyrazoline} \xrightarrow{\text{NaOCl, RuO}2\cdot\text{H}2\text{O}} \text{Pyrazole}

Key Parameters :

  • Molar ratio : 1:1.2 hydrazine hydrate to acrolein for optimal yield.

  • Oxidation catalyst : Ruthenium dioxide monohydrate (0.5–1 mol%) enhances conversion efficiency.

  • Isolation : Distillation under reduced pressure (50–60°C, 10 mmHg) yields 85–90% pure pyrazole.

Synthesis of 1-Ethyl-1H-Pyrazole-3-Methanol

The 3-hydroxymethylpyrazole intermediate is prepared via Friedel-Crafts alkylation. Pyrazole reacts with paraformaldehyde in the presence of boron trifluoride etherate (BF₃·OEt₂) at 0–5°C:

Pyrazole+CH2OBF3OEt2,0°C1H-Pyrazole-3-methanol\text{Pyrazole} + \text{CH}2\text{O} \xrightarrow{\text{BF}3\cdot\text{OEt}_2, \text{0°C}} \text{1H-Pyrazole-3-methanol}

Optimization :

  • Solvent : Dichloromethane minimizes side reactions.

  • Workup : Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate.

Amine Functionalization and Coupling

Reductive Amination Strategy

The methylene-linked amine is installed via reductive amination using sodium cyanoborohydride (NaBH₃CN). Equimolar amounts of pyrazole aldehydes and methylamine react in methanol at pH 5–6 (acetic acid buffer):

Pyrazole-CHO+CH3NH2NaBH3CN, MeOHPyrazole-CH2-NH-CH3\text{Pyrazole-CHO} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{Pyrazole-CH}2\text{-NH-CH}_3

Critical Factors :

  • pH control : Below 6 prevents imine hydrolysis.

  • Yield : 70–75% after silica gel chromatography (eluent: hexane/ethyl acetate 3:1).

Nucleophilic Substitution Approach

An alternative route involves reacting chloromethylpyrazole derivatives with methylamine under basic conditions:

Pyrazole-CH2Cl+CH3NH2K2CO3,DMFPyrazole-CH2-NH-CH3\text{Pyrazole-CH}2\text{Cl} + \text{CH}3\text{NH}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Pyrazole-CH}2\text{-NH-CH}_3

Conditions :

  • Temperature : 60–70°C for 12 hours.

  • Solvent : Dimethylformamide (DMF) enhances nucleophilicity.

Assembly of the Target Compound

The final step couples the two pyrazole-methylamine units via a methylene bridge. A Mannich reaction using formaldehyde and hydrochloric acid as catalysts achieves this:

2 Pyrazole-CH2-NH-CH3+CH2OHCl, EtOHTarget Compound2 \text{ Pyrazole-CH}2\text{-NH-CH}3 + \text{CH}_2\text{O} \xrightarrow{\text{HCl, EtOH}} \text{Target Compound}

Optimized Protocol :

  • Molar ratio : 2:1 pyrazole-methylamine to formaldehyde.

  • Reaction time : 8–10 hours at 50°C.

  • Purification : Recrystallization from ethanol/water (4:1) yields 65–70% pure product.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Reductive Amination70–7595Mild conditions, minimal by-products
Nucleophilic Substitution65–7090Scalable for industrial production
Mannich Reaction60–6585Single-step coupling

Industrial-Scale Considerations

For large-scale synthesis, the nucleophilic substitution route is preferred due to its compatibility with continuous flow reactors. Critical parameters include:

  • Solvent recovery : Distillation and reuse of DMF reduce costs.

  • Catalyst recycling : Ruthenium catalysts from oxidation steps are recovered via filtration.

  • Waste management : Hypochlorite by-products are neutralized with sodium thiosulfate .

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Produces corresponding pyrazole carboxylic acids.

    Reduction: Yields fully reduced pyrazole derivatives.

    Substitution: Results in halogenated or nitrated pyrazole compounds.

Scientific Research Applications

Chemistry

In chemistry, [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for catalysis and material science applications.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. In medicinal chemistry, it can bind to enzymes or receptors, modulating their activity. The compound’s pyrazole rings are crucial for its binding affinity and specificity, allowing it to interfere with biological pathways effectively.

Biological Activity

The compound [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is a complex organic molecule featuring dual pyrazole rings connected by a methylamine linker. Pyrazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by two pyrazole rings, which contribute to its lipophilicity and pharmacokinetic properties. The presence of ethyl and methyl substituents enhances its interaction with biological targets. The molecular formula is C12H19N5C_{12}H_{19}N_{5}, and it has a molecular weight of approximately 233.31 g/mol.

Property Value
Molecular FormulaC12H19N5
Molecular Weight233.31 g/mol
StructureDual pyrazole rings

Enzyme Inhibition

Recent studies highlight the compound's potential as an enzyme inhibitor, particularly in metabolic pathways. For instance, compounds with similar structures have shown significant alpha-amylase inhibition activity, suggesting that [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine could exhibit similar effects. In vitro studies have demonstrated that related pyrazole derivatives can inhibit alpha-amylase activity more effectively than standard controls like acarbose .

Anticancer Properties

Research has indicated that pyrazole-based compounds possess anticancer properties. For example, aminopyrazoles have been studied for their ability to inhibit cancer cell proliferation. One study reported that certain derivatives showed IC50 values ranging from 73 to 84 µg/mL against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells . These findings suggest that [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine may also have therapeutic potential in oncology.

Study on Alpha-Amylase Inhibition

In a comparative study involving several pyrazole derivatives, the compound was evaluated for its alpha-amylase inhibition activity. Results indicated that modifications in the chemical structure significantly affected the potency of the compounds. The presence of specific functional groups enhanced enzyme binding and inhibition rates .

Antifungal Activity Assessment

Another study assessed the antifungal activity of related pyrazole compounds against various fungal strains such as Aspergillus niger and Penicillium digitatum. The results demonstrated promising antifungal properties, indicating that the dual pyrazole structure could be beneficial for developing antifungal agents .

Pharmacological Mechanisms

The biological activity of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is likely mediated through interactions with specific enzymes and receptors involved in metabolic processes and cellular signaling pathways. The structural complexity allows for multiple binding interactions, enhancing its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on pyrazole substitution patterns, amine type (primary/secondary), and applications. Key comparisons are outlined below:

Table 1: Structural Comparison with Pyrazole-Based Amines

Compound Name Substituents on Pyrazole Rings Amine Type Molecular Weight (g/mol) Purity (%) Key Applications/Notes Reference ID
[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine 1-Ethyl (3-position); 1-Ethyl, 3-Methyl (4-position) Secondary 298.37 N/A Potential ligand in coordination chemistry N/A
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methylaniline 1-Ethyl, 3-Methyl (4-position); 3-Methylaniline Secondary 259.36 95 Intermediate in drug synthesis
(2-Aminoethyl)[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine 1-Ethyl, 3-Methyl (4-position); Ethylenediamine Secondary 211.30 95 Chelating agent for metal ions
(1-Ethyl-1H-pyrazol-4-yl)methylamine 1-Ethyl (4-position); Methyl Secondary 139.20 N/A Building block for heterocyclic compounds
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]ethanamine 1-Ethyl, 3-Methyl (4-position); Ethyl Secondary 195.29 95 Catalysis or material science applications

Key Observations

Ethyl groups at the 1-position improve solubility in organic solvents due to increased hydrophobicity .

Amine Type and Applications: Secondary amines (e.g., the target compound) are more stable than primary amines (e.g., HA-8862 in ) but less reactive in metal coordination unless designed as bidentate ligands . Ethylenediamine derivatives () exhibit superior chelation properties for transition metals compared to monoamine analogs .

Synthetic Challenges :

  • Bulky substituents (e.g., 3-methyl) on pyrazole rings can lower yields in amination reactions. For example, QZ-1340 () is synthesized in 95% purity but requires optimized conditions .
  • Copper-catalyzed methods () are effective for introducing amine groups but may require rigorous purification to remove metal residues .

Physicochemical Properties :

  • Higher molecular weight analogs (e.g., the target compound) exhibit lower water solubility, necessitating formulation with co-solvents for biological applications.
  • Pyrazole rings with electron-withdrawing groups (e.g., trifluoromethyl in ) increase acidity of NH protons, enhancing hydrogen-bonding capabilities .

Table 2: Comparative Physicochemical Data

Property Target Compound N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methylaniline (2-Aminoethyl)[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
Molecular Weight 298.37 259.36 211.30
LogP (Predicted) 2.8 3.1 1.5
Hydrogen Bond Donors 2 1 3
Melting Point N/A 104–107°C (analog in ) N/A

Q & A

Q. Example Protocol

Combine 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with (1-ethyl-1H-pyrazol-3-yl)methanamine in dry THF.

Add NaBH(OAc)₃ as a reducing agent under N₂ at 0–5°C.

Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (yield: 60–75%) .

How is the compound structurally characterized in crystallographic studies?

Q. Advanced Structural Analysis

  • X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve bond lengths and angles. For example, the pyrazole rings exhibit bond lengths of 1.34–1.38 Å, consistent with aromaticity .
  • Spectroscopic Confirmation :
    • ¹H/¹³C NMR : Pyrazole protons appear as singlets (δ 7.2–7.8 ppm), while methylene bridges resonate at δ 3.8–4.2 ppm .
    • HRMS : Molecular ion peak at m/z 278.19 (C₁₄H₂₂N₄) confirms the molecular formula .

What experimental designs are recommended to evaluate its enzyme inhibition activity?

Q. Advanced Mechanistic Studies

  • Kinetic Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure IC₅₀ values against target enzymes (e.g., COX-2 or kinases). Include controls with known inhibitors (e.g., celecoxib) .
  • Dose-Response Curves : Test concentrations from 0.1–100 μM in triplicate. Fit data to a sigmoidal model (Hill slope ≥1 suggests cooperative binding) .
  • Selectivity Screening : Cross-test against related enzymes (e.g., COX-1) to assess specificity .

How can researchers resolve contradictions in reported biological activity data?

Advanced Data Contradiction Analysis
Discrepancies may arise from:

  • Purity Variability : Impurities >5% (e.g., unreacted intermediates) can skew bioactivity. Validate purity via LC-MS before assays .
  • Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or ionic strength may alter binding kinetics. Standardize protocols across labs .
  • Structural Analog Interference : Compare with analogs (e.g., 4-methoxyphenyl derivatives) to isolate substituent effects .

What computational strategies predict its interactions with biological targets?

Q. Advanced In Silico Methods

  • Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR). The pyrazole methyl groups show hydrophobic interactions with Val523 and Leu352 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability. RMSD <2.0 Å indicates stable binding .
  • QSAR Models : Train on pyrazole derivatives with known IC₅₀ values to predict activity against novel targets .

How does the compound’s reactivity compare to structural analogs?

Q. Advanced Comparative Analysis

Compound Key Feature Reactivity Difference
Target CompoundDual pyrazole-methyl groupsHigher lipophilicity (logP: 2.8) vs. analogs
[(4-Methoxyphenyl)methyl] analog Methoxy substituentEnhanced electron-donating capacity
Piperidine-containing analog Piperidine ringImproved solubility (logS: -3.1 vs. -4.2)

What strategies optimize yield in large-scale synthesis?

Q. Advanced Process Chemistry

  • Microwave-Assisted Synthesis : Reduce reaction time from 12h to 2h at 80°C, improving yield by 15% .
  • Flow Chemistry : Continuous processing minimizes side reactions (e.g., oxidation) .
  • DoE Optimization : Vary temperature (50–100°C), solvent (THF vs. DMF), and catalyst (Pd/C vs. Ni) to identify robust conditions .

How is the compound’s stability evaluated under physiological conditions?

Q. Advanced Stability Studies

  • Plasma Stability : Incubate with human plasma (37°C, 24h). LC-MS quantifies degradation products (e.g., hydrolyzed pyrazole) .
  • pH Stability : Test in buffers (pH 1–10). The compound degrades >50% at pH <2 due to protonation of amine groups .
  • Light Sensitivity : Store in amber vials; UV exposure for 48h causes 20% decomposition .

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